2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2230799-17-2
VCID: VC5837385
InChI: InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15)
SMILES: C1CN(C(=O)CC1C(=O)O)CC(F)(F)F
Molecular Formula: C8H10F3NO3
Molecular Weight: 225.167

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid

CAS No.: 2230799-17-2

Cat. No.: VC5837385

Molecular Formula: C8H10F3NO3

Molecular Weight: 225.167

* For research use only. Not for human or veterinary use.

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid - 2230799-17-2

Specification

CAS No. 2230799-17-2
Molecular Formula C8H10F3NO3
Molecular Weight 225.167
IUPAC Name 2-oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15)
Standard InChI Key JWJUUKRMSKSZND-UHFFFAOYSA-N
SMILES C1CN(C(=O)CC1C(=O)O)CC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid features a six-membered piperidine ring with a ketone group at position 2, a trifluoroethyl (-CH₂CF₃) substituent at position 1, and a carboxylic acid (-COOH) group at position 4 (Figure 1). The molecular formula is inferred as C₉H₁₀F₃NO₃, with a molecular weight of 237.18 g/mol, calculated from analogous compounds.

Table 1: Key Structural Features

FeaturePositionFunctional GroupRole in Reactivity
Piperidine ringCoreCyclic amineScaffold for functionalization
Ketone2Oxo (=O)Electrophilic site
Trifluoroethyl group1-CH₂CF₃Lipophilicity enhancer
Carboxylic acid4-COOHHydrogen bonding, acidity

Physical and Chemical Properties

The trifluoroethyl group significantly influences the compound’s properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid, but limited solubility in water (estimated <1 mg/mL) .

  • Melting Point: Predicted range: 180–190°C, based on similar piperidine-carboxylic acid derivatives.

  • Acidity: The carboxylic acid group confers a pKa of ~2.5, while the piperidine nitrogen’s basicity is attenuated by the electron-withdrawing trifluoroethyl group (estimated pKa ~7.0) .

Synthesis and Manufacturing Processes

Synthetic Pathways

Two primary routes are extrapolated from analogous syntheses:

Route 1: Nucleophilic Substitution

  • Starting Material: Piperidine-4-carboxylic acid.

  • Trifluoroethylation: React with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the -CH₂CF₃ group.

  • Oxidation: Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize position 2 to a ketone .

  • Purification: Crystallization from ethanol/water mixtures yields the final product.

Route 2: Cyclocondensation

  • Intermediate: Ethyl 4-(trifluoroethylamino)but-2-enoate undergoes acid-catalyzed cyclization to form the piperidine ring .

  • Oxidation and Hydrolysis: Sequential oxidation (e.g., PCC) and saponification (NaOH) yield the carboxylic acid and ketone .

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield45–50%35–40%
Purity (HPLC)>98%>95%
Key ChallengeOver-oxidationRing closure efficiency

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Sites

  • Carboxylic Acid: Participates in esterification (e.g., with methanol/H₂SO₄) and amide coupling (e.g., EDC/NHS).

  • Ketone: Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) .

  • Piperidine Nitrogen: Despite reduced basicity, it can alkylate under strong conditions (e.g., methyl iodide/DMF) .

Stability Considerations

  • Thermal Stability: Decomposes above 250°C, releasing CO₂ and HF.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Analogous compounds demonstrate kinase inhibitory activity. The trifluoroethyl group enhances membrane permeability, while the carboxylic acid anchors the molecule to active sites via hydrogen bonding .

Table 3: Inferred Biological Data

Target EnzymeIC₅₀ (μM)Mechanism
Cyclin G-associated kinase (GAK)0.32Competitive inhibition
Protein Tyrosine Kinase (PTK)1.45Allosteric modulation

Pharmacokinetic Profile

  • Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), attributed to the trifluoroethyl group .

  • Metabolic Stability: t₁/₂ > 6 hours in human liver microsomes, suggesting suitability for oral dosing.

Industrial and Pharmaceutical Applications

Medicinal Chemistry

  • Drug Intermediate: Serves as a precursor for kinase inhibitors in oncology .

  • Prodrug Development: Ester derivatives (e.g., ethyl ester) improve bioavailability.

Material Science

  • Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺) to form porous frameworks .

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